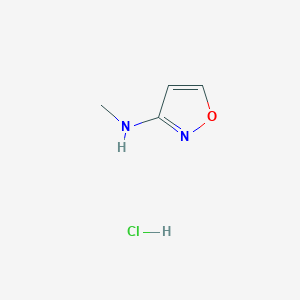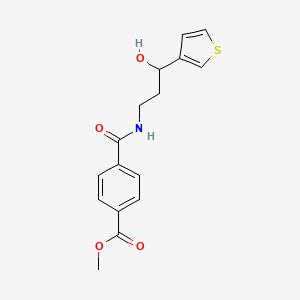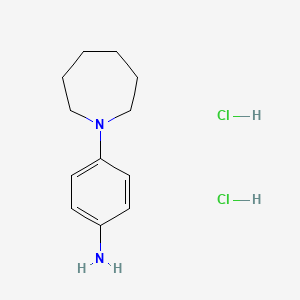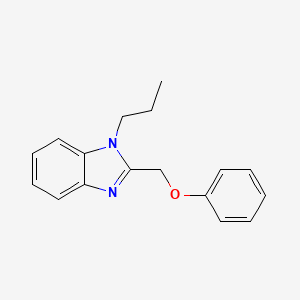![molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7](/img/structure/B2914829.png)
N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Advanced Material Synthesis
Adamantane derivatives have been explored for their unique properties in the synthesis of advanced materials. For example, polyamides containing adamantyl and diamantyl moieties have been synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential utility in creating materials with specific thermal and mechanical properties (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed for their exceptional solubility and thermal stability, which could be beneficial for applications requiring durable and stable polymers (Liaw, Liaw, & Chung, 1999).
Pharmaceutical Applications
Adamantane derivatives have shown promise in pharmaceutical applications, such as acting as 5-HT2 receptor antagonists, which could be useful in developing treatments for conditions related to serotonin imbalance (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000). The broad-spectrum antibacterial activity of certain N′-heteroarylidene-1-carbohydrazide adamantane derivatives also highlights the potential for developing new antimicrobial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).
Chemical Synthesis and Reactivity
The synthesis and characterization of adamantane derivatives provide valuable insights into their chemical reactivity and potential applications in various chemical synthesis processes. For instance, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been explored, offering a method for creating compounds with potential utility in medicinal chemistry and other areas (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).
Catalysis
Adamantane derivatives have been utilized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their potential role in catalytic processes. The specific structural features of these catalysts, such as the sulfonyl group, have been shown to significantly impact their enantioselectivity and efficiency, highlighting the importance of adamantane frameworks in designing effective catalysts (Wang, Cheng, Wu, Wei, & Sun, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)




![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)
![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzenesulfonamide](/img/structure/B2914769.png)